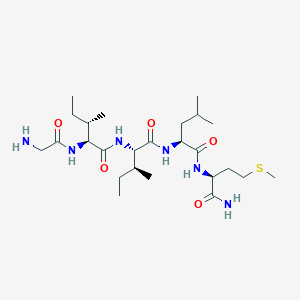![molecular formula C32H44N4+2 B14260502 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine CAS No. 162664-44-0](/img/structure/B14260502.png)
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is a quaternary ammonium compound known for its antimicrobial properties. It consists of two aminoquinaldinium rings connected by a decyl chain, making it amphipathic. This compound is used in various applications, including as an antiseptic and disinfectant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine typically involves the quaternization of quinoline derivatives. One common method involves reacting 4-(dimethylamino)quinoline with a decylating agent under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents to form quinoline N-oxides.
Reduction: It can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium centers.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Explored for potential use in treating infections and as a component in drug delivery systems.
Industry: Utilized in the production of antiseptics, disinfectants, and other hygiene products.
Wirkmechanismus
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes. It interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dequalinium: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Uniqueness
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine is unique due to its dual quinoline structure, which enhances its antimicrobial efficacy and allows for versatile applications in various fields .
Eigenschaften
CAS-Nummer |
162664-44-0 |
|---|---|
Molekularformel |
C32H44N4+2 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine |
InChI |
InChI=1S/C32H44N4/c1-33(2)29-21-25-35(31-19-13-11-17-27(29)31)23-15-9-7-5-6-8-10-16-24-36-26-22-30(34(3)4)28-18-12-14-20-32(28)36/h11-14,17-22,25-26H,5-10,15-16,23-24H2,1-4H3/q+2 |
InChI-Schlüssel |
WKUWQOOBTXYONE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=[N+](C2=CC=CC=C21)CCCCCCCCCC[N+]3=CC=C(C4=CC=CC=C43)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




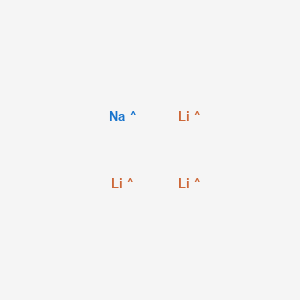
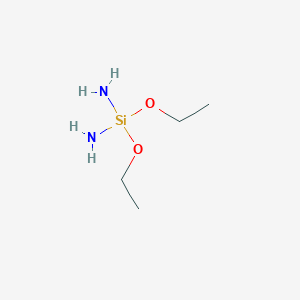
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
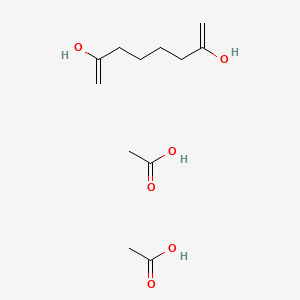
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
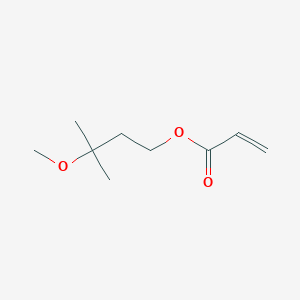


![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
